molecular formula C17H19N7O2 B139397 Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate CAS No. 43111-51-9

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate

Cat. No. B139397
CAS RN: 43111-51-9
M. Wt: 353.4 g/mol
InChI Key: BDYWKUSEZMEPPR-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate is a chemical compound . It is also known as 4- [ [ (2,4-diamino-6-pteridinyl)methyl] (methyl)amino]benzoic acid . The chemical formula for this compound is C₁₇H₁₉N₇O₂ .


Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . This compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Comprehensive Analysis of Ethyl 4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoate Applications

Antitumor Agent: This compound, also known as DAMPA, is an analog of Methotrexate (MTX) and is used as an antitumor agent. It functions similarly to MTX in inhibiting the growth of cancer cells by interfering with DNA synthesis, repair, and cellular replication .

Autoimmune Diseases Treatment: As an MTX analog, DAMPA may be used in the treatment of severe and resistant forms of autoimmune diseases by modulating the immune system’s response .

Rheumatoid Arthritis Management: Methotrexate and its analogs are considered first-line drugs for the treatment of rheumatoid arthritis (RA). They act as disease-modifying anti-rheumatic drugs (DMARDs), helping to slow down the disease’s progression .

Psoriasis Therapy: MTX analogs are also used in the management of psoriasis, a chronic autoimmune skin condition. They help reduce the rapid growth of skin cells and can alleviate symptoms when other treatments are ineffective .

Ectopic Pregnancy: In certain cases, MTX analogs can be used as a medical treatment for ectopic pregnancy by stopping the growth of the developing embryo .

Cancer Research: DAMPA and other MTX analogs are valuable tools in cancer research for studying cell growth, proliferation, and death mechanisms. They provide insights into potential therapeutic targets and treatment strategies .

Future Directions

Antimetabolites of folic acid, which this compound may be related to, represent a large group of drugs and drug candidates, including those for cancer chemotherapy . The future directions for this compound could involve further exploration of its potential applications in this area.

properties

IUPAC Name

ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYWKUSEZMEPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327851
Record name ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate

CAS RN

43111-51-9
Record name ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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